Comprehensive Spectroscopic Characterization of 2-(2-Phenylethenyl)azepane: A Technical Guide
Comprehensive Spectroscopic Characterization of 2-(2-Phenylethenyl)azepane: A Technical Guide
Executive Summary & Structural Rationale
The molecule 2-(2-phenylethenyl)azepane (commonly referred to as 2-styrylazepane) represents a highly valuable structural motif in medicinal chemistry, belonging to the class of
As an Application Scientist, characterizing this molecule requires navigating two primary structural dynamics:
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Conformational Flux: The seven-membered azepane ring rapidly interconverts between twist-chair and boat conformations in solution, leading to complex, overlapping multiplets for the distal methylene protons.
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Stereochemical Geometry: The styryl double bond can exist in E (trans) or Z (cis) configurations. The E-isomer is thermodynamically favored and exhibits highly diagnostic spectroscopic signatures due to anisotropic deshielding and specific vibrational modes.
This whitepaper provides a causality-driven, self-validating framework for the definitive structural elucidation of 2-(2-phenylethenyl)azepane using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR): Resonance & Connectivity
NMR spectroscopy is the primary tool for confirming the regiochemistry of the azepane substitution and the stereochemistry of the alkene.
Causality of Chemical Shifts and Couplings
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The
-Proton (C2-H): In an unsubstituted azepane, -protons resonate near 2.8 ppm. However, in 2-(2-phenylethenyl)azepane, the C2 proton is shifted downfield to ~3.4 ppm . This is caused by the combined electron-withdrawing inductive effect of the adjacent nitrogen and the anisotropic deshielding cone generated by the conjugated styryl -system. -
Alkene Stereochemistry (Karplus Equation): The E-configuration is definitively proven by the vicinal coupling constant (
) between the two alkene protons. A trans-diaxial-like relationship dictates a large coupling constant of ~15.8 Hz , whereas a Z-isomer would exhibit a of ~10-12 Hz. The C1' proton appears as a doublet of doublets (dd) because it couples to both the C2' alkene proton and the C2 azepane proton.
Table 1: Diagnostic H and C NMR Spectral Data (CDCl , 400/100 MHz)
| Position | Multiplicity & | Structural Assignment & Causality | ||
| N-H | 1.60 – 1.80 | br s | - | Secondary amine; broadens due to quadrupolar relaxation of |
| C2 (Ring) | 3.35 – 3.45 | dd, | 63.5 | Shifted downfield by adjacent N and styryl anisotropy. |
| C7 (Ring) | 2.80 – 2.95 | m | 48.2 | Standard |
| C3–C6 (Ring) | 1.40 – 1.90 | complex m | 25.0 – 35.0 | Overlapping diastereotopic protons due to ring flexibility. |
| C1' (Alkene) | 6.15 – 6.25 | dd, | 130.5 | Couples to trans-alkene H (15.8 Hz) and C2-H (8.5 Hz). |
| C2' (Alkene) | 6.45 – 6.55 | d, | 133.2 | Deshielded by direct conjugation with the phenyl ring. |
| Ar-H (ortho) | 7.35 – 7.42 | d, | 126.4 | Aromatic protons; standard splitting. |
| Ar-H (m/p) | 7.20 – 7.32 | m | 127.5, 128.6 | Aromatic protons; overlapping multiplets. |
Mass Spectrometry (MS): Ionization & Fragmentation Kinetics
Under standard 70 eV Electron Ionization (EI), saturated N-heterocycles exhibit highly predictable fragmentation kinetics[2]. The ionization event preferentially removes an electron from the nitrogen lone pair, creating a radical cation.
Fragmentation Causality
The dominant fragmentation pathway is
Figure 1: Primary EI-MS fragmentation pathways of 2-(2-phenylethenyl)azepane at 70 eV.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides orthogonal validation of the functional groups and is particularly powerful for confirming the alkene geometry, a principle well-established in the study of styryl-containing systems[4].
Causality of Vibrational Modes
While NMR confirms the E-isomer via
Table 2: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3320 | Medium, Broad | N-H Stretch | Validates the presence of the secondary amine. |
| 3060, 3025 | Weak | =C-H Stretch | Confirms sp |
| 2920, 2850 | Strong | C-H Stretch | Confirms the sp |
| 1645 | Medium | C=C Stretch | Alkene double bond (intensity boosted by conjugation). |
| 965 | Strong | =C-H Out-of-plane | Definitive marker for the trans (E) alkene geometry. |
| 745, 695 | Strong | C-H Out-of-plane | Confirms a mono-substituted benzene ring. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal control check to prevent misinterpretation of artifacts.
Protocol A: NMR Acquisition & D O Exchange Validation
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Sample Preparation: Dissolve 15–20 mg of highly pure 2-(2-phenylethenyl)azepane in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Acquisition: Acquire a standard 1D
H spectrum at 400 MHz (16 scans, 298 K) and a C spectrum at 100 MHz (1024 scans). -
Self-Validation (D
O Shake): To definitively assign the N-H proton (which can wander based on concentration and hydrogen bonding), add 1 drop of D O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the H spectrum.-
Validation Check: The broad singlet at ~1.7 ppm must disappear due to rapid deuterium exchange (forming N-D), confirming it is the amine proton and not an azepane methylene multiplet.
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Protocol B: GC-EI-MS Regiochemical Validation
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Sample Introduction: Inject 1
L of a 1 mg/mL solution (in DCM) into a GC-MS system equipped with a non-polar column (e.g., HP-5MS). -
Ionization: Utilize Electron Ionization (EI) at a strictly calibrated 70 eV to ensure fragmentation patterns match standardized thermodynamic models[3].
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Self-Validation (Ion Ratio Check): Extract the ion chromatogram.
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Validation Check: Calculate the ratio of m/z 98 to the molecular ion (m/z 201). If m/z 98 is not the base peak (>90% relative abundance), the substitution is likely not at the
-position (C2), indicating a structural isomerization or impurity.
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Protocol C: ATR-FTIR Stereochemical Validation
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Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum to subtract atmospheric CO
and H O. -
Acquisition: Apply 1–2 mg of the neat compound directly onto the crystal. Apply standardized pressure via the anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
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Self-Validation (Stereo-Check): Analyze the fingerprint region.
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Validation Check: A strong, sharp peak at exactly 965 ± 5 cm⁻¹ must be present. If this peak is absent and a broad peak near 720 cm⁻¹ appears instead, the synthesis has yielded the Z-isomer.
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References
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"Boronic Acid Catalysis: A Mild Approach to Hydroxyl Group Activation for Carbon-Carbon and Carbon-Nitrogen Bond Formation" - MSpace (University of Manitoba). 1
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"Electron impact mass spectrum with proposed fragmentation (a) and HR-MS" - ResearchGate. 2
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"Differentiation of Cyclic Tertiary Amine Cathinone Derivatives by Product Ion Electron Ionization Mass Spectrometry" - PubMed. 3
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"Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones" - ResearchGate. 4
